3-(4-Methylbenzoyl)uridine
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Overview
Description
3-(4-Methylbenzoyl)uridine is a synthetic nucleoside analog that combines the structural features of uridine and a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)uridine typically involves the acylation of uridine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzoyl)uridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzoyl ring can be oxidized to a carboxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The uridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(4-Carboxybenzoyl)uridine
Reduction: 3-(4-Hydroxybenzoyl)uridine
Substitution: Depending on the nucleophile, products such as this compound derivatives with different functional groups.
Scientific Research Applications
3-(4-Methylbenzoyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying RNA and DNA structures.
Medicine: Investigated for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzoyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The molecular targets include enzymes involved in nucleic acid synthesis and repair. The pathways affected may include:
DNA/RNA Polymerases: Inhibition of these enzymes can prevent the replication and transcription of genetic material.
Nucleotide Metabolism: Alteration of nucleotide pools can disrupt cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylbenzoyl)propanoate
- 3-(4-Hydroxybenzoyl)uridine
- 3-(4-Carboxybenzoyl)uridine
Uniqueness
3-(4-Methylbenzoyl)uridine is unique due to its specific structural features that combine the properties of uridine and a 4-methylbenzoyl group. This combination allows it to interact with biological systems in ways that other similar compounds may not, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
86988-31-0 |
---|---|
Molecular Formula |
C17H18N2O7 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(4-methylbenzoyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O7/c1-9-2-4-10(5-3-9)15(24)19-12(21)6-7-18(17(19)25)16-14(23)13(22)11(8-20)26-16/h2-7,11,13-14,16,20,22-23H,8H2,1H3/t11-,13-,14-,16-/m1/s1 |
InChI Key |
JRDOYXPXGAGGQB-XKVFNRALSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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